molecular formula C18H21O5S. Na B195178 Premarin CAS No. 438-67-5

Premarin

Numéro de catalogue B195178
Numéro CAS: 438-67-5
Poids moléculaire: 372.4 g/mol
Clé InChI: VUCAHVBMSFIGAI-ZFINNJDLSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Premarin is a medication that contains conjugated estrogens, a mixture of estrogen hormones . It is used to treat menopause symptoms such as hot flashes and vaginal changes, and to prevent osteoporosis (bone loss) in menopausal women . It is also used to replace estrogen in women with ovarian failure or other conditions that cause a lack of natural estrogen in the body .


Synthesis Analysis

Premarin is a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Sophisticated biochemical methods revealed the mechanisms of estrogen synthesis through the enzyme aromatase . A total of 60 steroidal components were identified using their exact m/z, product ion spectra of known, and predicted conjugated estrogen structures .


Molecular Structure Analysis

The molecular formula of Premarin is C18H22O5S . Its average mass is 350.429 Da and its monoisotopic mass is 350.118805 Da .


Chemical Reactions Analysis

Premarin contains a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Like other nuclear receptors (NRs), ERα modulates transcription through interactions with cofactors including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors .

Applications De Recherche Scientifique

Application in Neurology

Premarin has been used in the field of neurology, specifically for the treatment of spinal cord injuries .

  • Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been investigated for its therapeutic efficacy in spinal cord injury (SCI) .
  • Methods of Application : The effects of Premarin on SCI were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . SCI animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for locomotor function using the Basso–Beattie–Bresnahan (BBB) locomotor scale .
  • Results : Premarin treatment for 7 days decreased post-SCI lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .

Application in Endocrinology

Premarin has been used in the field of endocrinology, specifically for hormone replacement therapy .

  • Summary of Application : Premarin is a complex mix of more than 30 estrogen compounds used for hormone replacement therapy . It was introduced in 1941 and was derived from pregnant mare’s urine .
  • Methods of Application : Premarin is administered to women experiencing symptoms associated with menopause . The two key estrogens in Premarin are estrone sulfate (50 to 60%) and equilin sulfate (22.5 to 32.5%) .
  • Results : For most women, the reduction of estrogen levels isn’t noticeable or causes only mild symptoms, so hormone therapy generally isn’t prescribed or is needed for only a few months . But for some women, the reduction of estrogen levels can lead to very uncomfortable symptoms .

Application in Neuroscience

Premarin has been used in the field of neuroscience, specifically for the prevention of degeneration in key brain regions of women who were at heightened dementia risk .

  • Summary of Application : When initiated soon after menopause, hormone therapy with estradiol prevented degeneration in key brain regions of women who were at heightened dementia risk .
  • Methods of Application : The details of the methods of application are not provided in the source .
  • Results : The results or outcomes obtained are not provided in the source .

Application in Cardiology

Premarin has been used in the field of cardiology, specifically for the treatment of cardiovascular diseases .

  • Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been investigated for its therapeutic efficacy in cardiovascular diseases .
  • Methods of Application : The effects of Premarin on cardiovascular diseases were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . Animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for cardiovascular function .
  • Results : Premarin treatment for 7 days decreased post-cardiovascular disease lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .

Application in Osteology

Premarin has been used in the field of osteology, specifically for the treatment of osteoporosis .

  • Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been clinically shown to increase bone density in patients .
  • Methods of Application : The effects of Premarin on osteoporosis were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . Animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for osteoporosis function .
  • Results : Premarin treatment for 7 days decreased post-osteoporosis lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .

Application in Dermatology

Premarin has been used in the field of dermatology, specifically for the treatment of skin disorders .

  • Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been investigated for its therapeutic efficacy in skin disorders .
  • Methods of Application : The effects of Premarin on skin disorders were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . Animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for skin disorder function .
  • Results : Premarin treatment for 7 days decreased post-skin disorder lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .

Application in Psychiatry

Premarin has been used in the field of psychiatry, specifically for the treatment of mood disorders .

  • Summary of Application : Premarin, an FDA-approved E2 (10%) formulation, has been used for hormone replacement therapy with minimal risk of serious side effects . It has been investigated for its therapeutic efficacy in mood disorders .
  • Methods of Application : The effects of Premarin on mood disorders were examined by magnetic resonance imaging, immunofluorescent staining, and western blot analysis in a rat model . Animals treated with vehicle alone, Premarin, E2 receptor antagonist (ICI), or Premarin + ICI were graded for mood disorder function .
  • Results : Premarin treatment for 7 days decreased post-mood disorder lesion volume and attenuated neuronal cell death, inflammation, and axonal damage . It also altered the balance of pro- and anti-apoptotic proteins in favor of cell survival and improved angiogenesis and microvascular growth .

Safety And Hazards

Using Premarin may increase your chance of getting cancer of the uterus (womb) . It is also associated with an increased risk of blood clots, stroke, or heart attack . You should not use Premarin if you have: undiagnosed vaginal bleeding, liver disease, a bleeding disorder, if you will have major surgery, or if you have ever had a heart attack, a stroke, a blood clot, or cancer of the breast, uterus/cervix, or vagina .

Orientations Futures

The dosage and administration of Premarin should be periodically reassessed by the healthcare provider . Patients should be treated with the lowest effective dose. Generally, women should be started at 0.3 mg PREMARIN daily . Subsequent dosage adjustment may be made based upon the individual patient response .

Propriétés

IUPAC Name

sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCAHVBMSFIGAI-ZFINNJDLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

481-97-0 (Parent)
Record name Estrone sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00860005, DTXSID70881181
Record name Sodium estrone sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium Estrone sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Conjugated estrogens
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product.
Record name Conjugated estrogens
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Estrone sodium sulfate

CAS RN

438-67-5, 12126-59-9
Record name Estrone sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conjugated estrogens
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sodium estrone sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estrone sodium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRONE SODIUM SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6FDA543A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Can range from 173-282 °C depending of the component
Record name Conjugated estrogens
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Premarin
Reactant of Route 2
Premarin
Reactant of Route 3
Premarin
Reactant of Route 4
Premarin
Reactant of Route 5
Premarin
Reactant of Route 6
Premarin

Citations

For This Compound
19,800
Citations
CF Borchgrevink, R Andersen, J Hall… - British Medical …, 1960 - ncbi.nlm.nih.gov
… He injected premarin into 12 dogs, and 15 to 30 minutes later he found an increase in … of premarin as a haemostatic agent. Apparently more than one million injections of premarin have …
Number of citations: 29 www.ncbi.nlm.nih.gov
GT Everson, C McKinley, F Kern - The Journal of clinical …, 1991 - Am Soc Clin Investig
… Off Premarin, only 24% of the increase in cholesterol entering the body in … Premarin, 68% of this increase in cholesterol was recovered as these biliary lipids. We conclude that Premarin …
Number of citations: 298 www.jci.org
P Creidi, B Faivre, P Agache, E Richard, V Haudiquet… - Maturitas, 1994 - Elsevier
… Available as oral and vaginal preparations, Premarin is approved worldwide for the … The formulation of Premarin cream used in this study is very similar to that of the Premarin vaginal …
Number of citations: 154 www.sciencedirect.com
GR DeVORE, O OWENS, N KASE - Obstetrical & Gynecological …, 1982 - journals.lww.com
… an increasing effect of Premarin with time. Five of the 18 Premarin-treated patients were still … These patients then received a third injection of Premarin (open label). In three of the five …
Number of citations: 230 journals.lww.com
JD Woodruff, JH Pickar… - American Journal of …, 1994 - Elsevier
OBJECTIVE: We evaluated four oral combinations of conjugated estrogens (Premarin) and medroxyprogesterone acetate in preventing endometrial hyperplasia, which can occur with …
Number of citations: 382 www.sciencedirect.com
VA Place, M Powers, PE Darley, L Schenkel… - American Journal of …, 1985 - Elsevier
Patients whose postmenopausal symptoms were being satisfactorily controlled with conjugated equine estrogens, either 0.625 mg/day (n = 57) or 1.25 mg/day (n = 67), participated in a …
Number of citations: 104 www.sciencedirect.com
SJ Wimalawansa - Journal of Bone and Mineral Research, 2000 - Wiley Online Library
Nitric oxide (NO) is known to affect bone metabolism. Previous animal studies have shown that NO donor therapy can prevent ovariectomy (OVX)‐induced as well as corticosteroid‐…
Number of citations: 124 asbmr.onlinelibrary.wiley.com
JS Talboom, EB Engler-Chiurazzi, P Whiteaker… - Hormones and …, 2010 - Elsevier
… Premarin ® contains the sulfates of more than 10 estrogens, is over 50% estrone, 20–25% … This work demonstrated that some components of Premarin ® enhanced markers of …
Number of citations: 19 www.sciencedirect.com
E Arteaga, P Villaseca - Climacteric, 1998 - Taylor & Francis
Objectives To determine the relative bioavailability of the estrogenic components of a generic brand of conjugated estrogens marketed in Chile in comparison to that of Conpremin* (…
Number of citations: 5 www.tandfonline.com
DA Vance - International journal of pharmaceutical …, 2007 - search.proquest.com
… the name “Premarin” for the complex, from pregnant mare urine. Premarin was determined to … Estrone sulfate and equilin sulfate were found in Premarin at concentrations of 50% to 60% …
Number of citations: 12 search.proquest.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.